molecular formula C10H18F3NO B160738 2,2,2-Trifluoro-n-octylacetamide CAS No. 1894-03-7

2,2,2-Trifluoro-n-octylacetamide

Cat. No.: B160738
CAS No.: 1894-03-7
M. Wt: 225.25 g/mol
InChI Key: MSCVRLBEXFAOMI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-n-octylacetamide (CAS: 1894-03-7) is a fluorinated acetamide derivative with the molecular formula C₁₀H₁₈F₃NO and a molar mass of 225.25 g/mol . Structurally, it features a trifluoromethyl group (-CF₃) attached to the acetamide backbone and an n-octyl chain (-C₈H₁₇) as the N-substituent. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing metabolic stability and altering physicochemical properties such as lipophilicity and solubility .

Properties

CAS No.

1894-03-7

Molecular Formula

C10H18F3NO

Molecular Weight

225.25 g/mol

IUPAC Name

2,2,2-trifluoro-N-octylacetamide

InChI

InChI=1S/C10H18F3NO/c1-2-3-4-5-6-7-8-14-9(15)10(11,12)13/h2-8H2,1H3,(H,14,15)

InChI Key

MSCVRLBEXFAOMI-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C(F)(F)F

Canonical SMILES

CCCCCCCCNC(=O)C(F)(F)F

Synonyms

N-Octyltrifluoroacetamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties/Applications References
2,2,2-Trifluoro-n-octylacetamide 1894-03-7 C₁₀H₁₈F₃NO 225.25 -CF₃, n-octyl High hydrophobicity; surfactant potential
N-Methyl-2,2,2-trifluoroacetamide 815-06-5 C₃H₄F₃NO 127.07 -CF₃, methyl Solvent; intermediate in organic synthesis
2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide 1765-10-2 C₇H₄F₃N₃O₃ 235.12 -CF₃, 5-nitro-2-pyridinyl Reactive nitro group; pharmaceutical intermediate
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide 656227-27-9 C₉H₇ClF₃NO₂ 253.60 -Cl, -CF₃O-phenyl Herbicide intermediate; halogenated reactivity
2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide 1212897-03-4 C₉H₈F₃NO₂ 219.16 -CF₃, 2-hydroxy-5-methylphenyl Hydrogen-bonding capability; agrochemical precursor
N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide 6974-29-4 C₆H₁₀F₃N₂O 183.15 -CF₃, ethylaminoethyl Enhanced solubility; potential bioactive agent

Key Comparative Insights:

Substituent Effects on Lipophilicity :

  • The n-octyl chain in 2,2,2-Trifluoro-n-octylacetamide significantly increases hydrophobicity (logP ~3.5 estimated) compared to shorter alkyl chains (e.g., methyl in N-Methyl-2,2,2-trifluoroacetamide, logP ~0.8) or aromatic substituents . This property makes it suitable for lipid-based formulations.

Electron-Withdrawing Groups: The -CF₃ group in all compounds enhances metabolic stability by resisting oxidative degradation . However, compounds with additional electron-withdrawing groups (e.g., -NO₂ in 1765-10-2) exhibit higher reactivity in electrophilic substitutions .

Biological Activity: N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide (CAS 6974-29-4) demonstrates improved water solubility due to its ethylaminoethyl group, making it a candidate for drug delivery systems . In contrast, 2,2,2-Trifluoro-n-octylacetamide’s hydrophobicity may limit aqueous solubility but enhance membrane permeability.

The n-octyl derivative’s synthetic pathways may require longer-chain alkylation steps, increasing complexity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of TFAA. Triethylamine (TEA) is employed as a base to neutralize the generated trifluoroacetic acid, shifting the equilibrium toward product formation. Key parameters include:

  • Solvent : Dichloromethane (DCM), chosen for its inertness and ability to solubilize both reactants.

  • Temperature : Initial cooling (0°C) to mitigate exothermicity, followed by gradual warming to room temperature.

  • Molar Ratios : A 1:1.1 stoichiometry of amine to TFAA ensures complete conversion, with TEA used in excess (2.0 equiv).

Stepwise Procedure and Optimization

  • Substrate Preparation :

    • Dissolve n-octylamine (5.0 mmol, 0.645 g) in anhydrous DCM (50 mL) under nitrogen.

    • Add TEA (10 mmol, 1.39 mL) dropwise at 0°C.

  • Acylation :

    • Introduce TFAA (5.5 mmol, 0.78 mL) slowly to prevent localized overheating.

    • Stir the mixture for 12 hours at room temperature.

  • Workup and Purification :

    • Quench with saturated NH₄Cl (20 mL) and extract with DCM (3 × 15 mL).

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (hexane/EtOAc 10:1).

Alternative Pathways: Comparative Evaluation

Acid Chloride Route

Although less common for this specific derivative, trifluoroacetamides can alternatively be synthesized from carboxylic acids via intermediate acid chlorides. For example:

  • Acid Chloride Formation :

    • React octanoic acid with oxalyl chloride (2.0 equiv) and catalytic DMF in DCM.

  • Amidation :

    • Treat the resultant octanoyl chloride with ammonia or ammonium hydroxide to form the primary amide.

    • Subsequent reaction with TFAA introduces the trifluoroacetyl group.

Limitations : This route introduces additional steps (acid activation, amidation) and is less atom-economical compared to direct acylation of amines.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.25 (t, 2H, J = 7.2 Hz, NCH₂), 1.45–1.25 (m, 12H, CH₂), 0.88 (t, 3H, J = 6.8 Hz, CH₃).

  • ¹³C NMR : δ 157.2 (q, J = 37 Hz, CO), 115.5 (q, J = 288 Hz, CF₃), 39.8 (NCH₂), 31.9–22.6 (CH₂), 14.1 (CH₃) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,2-Trifluoro-n-octylacetamide in a laboratory setting?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing trifluoroacetyl chloride with n-octylamine in a biphasic solvent system (e.g., toluene:water) under controlled pH conditions can yield the acetamide derivative. Purification typically employs recrystallization or column chromatography. Reaction progress is monitored via TLC (hexane:ethyl acetate = 9:1) .
  • Key Parameters : Reaction temperature (e.g., 162.5°C boiling point of trifluoroacetamide derivatives), solvent polarity, and stoichiometric ratios are critical for minimizing byproducts .

Q. How can researchers characterize the purity and structural integrity of 2,2,2-Trifluoro-n-octylacetamide post-synthesis?

  • Analytical Techniques :

  • GC/HPLC : Assess purity (>95% as per industrial standards) using flame ionization or UV detection .
  • NMR Spectroscopy : The trifluoromethyl group (CF₃) produces distinct ¹⁹F NMR signals (δ -60 to -70 ppm). ¹H NMR confirms the n-octyl chain (δ 0.8–1.6 ppm) and acetamide NH (δ 6.5–7.5 ppm) .
  • Melting Point : Verify consistency with literature values (65–70°C) .

Q. What safety precautions are critical when handling 2,2,2-Trifluoro-n-octylacetamide in experimental settings?

  • Protocols : Use PPE (gloves, goggles, lab coats) due to acute toxicity (Hazard Class 4). Work in a fume hood to avoid inhalation. Waste must be segregated and treated by licensed facilities, as fluorinated compounds pose environmental risks .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the reactivity of 2,2,2-Trifluoro-n-octylacetamide under varying catalytic conditions?

  • Experimental Design : Conduct kinetic studies under controlled conditions (temperature, solvent, catalyst loading). Compare results using heterogeneous (e.g., Pd/C) vs. homogeneous catalysts (e.g., Lewis acids). Contradictions in reaction rates may arise from solvent-catalyst interactions or competing pathways (e.g., hydrolysis vs. alkylation) .
  • Data Analysis : Use Arrhenius plots to differentiate activation energies for competing mechanisms. Cross-validate with DFT calculations to model transition states .

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the reaction pathways of 2,2,2-Trifluoro-n-octylacetamide in nucleophilic substitutions?

  • Mechanistic Insight : The CF₃ group destabilizes the carbonyl carbon, increasing electrophilicity and favoring nucleophilic attack. This effect accelerates aminolysis but may hinder esterification due to reduced leaving-group ability. Isotopic labeling (¹⁸O) can track carbonyl reactivity .
  • Case Study : In SN2 reactions, steric hindrance from the n-octyl chain may offset electronic activation, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. What advanced spectroscopic techniques are recommended for analyzing degradation products of 2,2,2-Trifluoro-n-octylacetamide under oxidative conditions?

  • Techniques :

  • HRMS (High-Resolution Mass Spectrometry) : Identifies fragment ions (e.g., m/z 141.09 for the parent ion) and oxidative byproducts (e.g., carboxylic acids) .
  • ²H/¹⁹F NMR : Tracks deuterium exchange in hydrolyzed products or fluorine redistribution in radical-mediated degradation .
    • Degradation Pathways : Oxidative cleavage of the n-octyl chain yields trifluoroacetic acid (TFA), detectable via ¹⁹F NMR (δ -75 ppm) .

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